molecular formula C23H18O3 B4717449 7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B4717449
M. Wt: 342.4 g/mol
InChI Key: XITLZIKYRSVGTE-UHFFFAOYSA-N
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Description

7-[(4-Methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-phenyl group at position 4 and a 4-methylbenzyloxy substituent at position 7 of the coumarin scaffold. Coumarins are renowned for their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties . Structural studies of related compounds (e.g., ) suggest that such substitutions influence molecular conformation and crystal packing, which may correlate with stability and activity .

Properties

IUPAC Name

7-[(4-methylphenyl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O3/c1-16-7-9-17(10-8-16)15-25-19-11-12-20-21(18-5-3-2-4-6-18)14-23(24)26-22(20)13-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITLZIKYRSVGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Chemistry

7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is utilized as a building block in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds.

Biology

Research has focused on the compound’s potential biological activities:

  • Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effectiveness against breast cancer cell lines (MCF-7), with IC50 values ranging from 6 µM to 9.54 µM, suggesting moderate to high potency.
CompoundIC50 (µM)Activity
7-(2-Oxo-2H-chromen-7-yloxy)-4-methylbenzoate0.47High potency against MCF-7
7-(4-Methylbenzyl)9.54Moderate potency against MCF-7

This data underscores the importance of structural modifications in enhancing anticancer properties.

  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Derivatives have demonstrated reduced inflammation in cellular models.

Medicine

Given its biological activity, this compound is being explored as a lead compound for drug development. Its interactions with specific molecular targets suggest potential therapeutic effects in treating cancer and inflammatory diseases.

Case Study on Antimicrobial Activity

The compound has also shown antimicrobial properties against various bacteria:

BacteriaMIC (mM)
Staphylococcus aureus1
Pseudomonas aeruginosa0.5
Klebsiella pneumoniae1

These findings support its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions at Position 7

The 7-hydroxy position of coumarins is a critical site for modulating biological activity. Below is a comparative analysis of derivatives with varying substituents at this position:

Compound Name Substituent at Position 7 Biological Activity (IC₅₀ or Key Finding) Reference
7-[(4-Methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one 4-Methylbenzyloxy Antimalarial (IC₅₀ = 0.38 µg/mL vs. P. falciparum)
7-Hydroxy-4-phenylchromen-2-one (1a) Hydroxy Baseline cytotoxic activity (AGS cells)
7-((4-(4-Chlorophenyl)-1,2,4-triazol-3-yl)methoxy)-4-phenylcoumarin (4d) 4-Chlorophenyl-1,2,4-triazole-methoxy Cytotoxic (IC₅₀ = 2.63 ± 0.17 mM, AGS cells)
5,7-Bis[(4-methylbenzyl)oxy]-4-phenylcoumarin Bis(4-methylbenzyloxy) No activity data; increased molecular weight (462.55 g/mol) may affect solubility
7-Methoxy-4-phenylcoumarin Methoxy Structural analog; lacks benzyl group, reduced lipophilicity

Key Observations :

  • The 4-methylbenzyloxy group in the target compound confers potent antimalarial activity, comparable to quinine .
  • Replacing the hydroxy group with a 4-chlorophenyl-triazole moiety (4d) enhances cytotoxicity, likely due to improved target binding .
  • Bis-substitution at positions 5 and 7 () may reduce activity due to steric hindrance or altered pharmacokinetics.
Modifications at Other Positions

Variations at positions 3, 4, and 6 also influence activity:

Compound Name Modifications Activity/Property Reference
6-Hexyl-7-(4-methoxybenzyloxy)-4-phenylcoumarin Hexyl at C6; 4-methoxybenzyloxy at C7 No direct activity data; increased hydrophobicity (MW = 442.55 g/mol)
4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]coumarin Amino/iminomethyl at C3 and C4 Structural data (triclinic crystal system); potential for metal chelation
7-(3-Iodopropoxy)-4-phenylcoumarin (16) 3-Iodopropoxy at C7 Intermediate for further functionalization

Key Observations :

  • Hexyl chains () or iodinated substituents () may enhance tissue penetration but require further biological evaluation.
  • Amino/iminomethyl groups () could enable coordination with metal ions, relevant to antioxidant or enzyme-inhibitory applications.

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Lipophilicity and Bioavailability : The 4-methylbenzyloxy group increases logP compared to hydroxy or methoxy analogs, favoring cellular uptake .
  • Electron-Withdrawing Groups : Chlorine or triazole substituents (e.g., 4d) enhance cytotoxicity, possibly via DNA intercalation or kinase inhibition .
  • Steric Effects : Bis-substitution () or bulky groups at C8 () may reduce activity by hindering target interaction.

Biological Activity

The compound 7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22O3C_{23}H_{22}O_3, with a molecular weight of approximately 358.42 g/mol. The compound features a chromen-2-one core structure with a 4-methylbenzyl ether at the 7th position and a phenyl group at the 4th position, contributing to its unique biological profile.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor , modulating the activity of various enzymes involved in cellular processes. These interactions can disrupt normal cellular functions, leading to significant biological effects such as:

  • Anticancer Activity : Inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.
  • Antimicrobial Properties : Inhibition of microbial growth.

Anticancer Activity

Research indicates that chromen-2-one derivatives, including this compound, exhibit potent anticancer properties. For instance, a study demonstrated that structurally similar compounds showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 6 µM to 9.54 µM .

Case Study: MCF-7 Cell Line

CompoundIC50 (µM)Activity
7-(2-Oxo-2H-chromen-7-yloxy)-4-methylbenzoate0.47High potency against MCF-7
7-(4-Methylbenzyl)9.54Moderate potency against MCF-7

This data suggests that modifications at specific positions on the chromen core can significantly enhance anticancer activity.

Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, derivatives with specific substitutions have demonstrated reduced inflammation in cellular models.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant efficacy:

BacteriaMIC (mM)
Staphylococcus aureus1
Pseudomonas aeruginosa0.5
Klebsiella pneumoniae1

These findings support the potential use of this compound in developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

The biological activity of chromen derivatives is influenced by their structural features. Modifications at the phenyl or benzyl positions can enhance selectivity and potency against specific targets:

  • Electron-Withdrawing Groups : Increase potency against cancer cells.
  • Hydrophobic Interactions : Enhance binding affinity to enzyme targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
Reactant of Route 2
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7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

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